molecular formula C6H3ClN2O2S B7873304 3-Cyanopyridine-2-sulfonyl chloride

3-Cyanopyridine-2-sulfonyl chloride

Cat. No.: B7873304
M. Wt: 202.62 g/mol
InChI Key: MAAJHNYCTLCBBS-UHFFFAOYSA-N
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Description

3-Cyanopyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 1249854-80-5. It has a molecular weight of 202.62 . The IUPAC name for this compound is 3-cyano-2-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound can be carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction . Another method involves the oxidative chlorination of the respective 3-cyanopyridine-2 (1H)-2-thiones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN2O2S/c7-12 (10,11)6-5 (4-8)2-1-3-9-6/h1-3H . Further molecular structure optimization of certain compounds can be performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides includes stages of amine diazotation and subsequent substitution of the diazo group in the intermediate pyridine-3-diazonium chlorides with a sulfo group .


Physical and Chemical Properties Analysis

This compound is a solid substance with a light yellow appearance . It is odorless and has a pH of 6.5 . The boiling point is not explicitly mentioned .

Safety and Hazards

3-Cyanopyridine-2-sulfonyl chloride is classified as a dangerous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to handle it only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

Properties

IUPAC Name

3-cyanopyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAJHNYCTLCBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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